Carbonic Anhydrase Isoform Inhibition Profile: Target Compound vs. Unsubstituted Hydroxamic Acid Baseline
The target compound demonstrates differential inhibition across human carbonic anhydrase isoforms, with a Ki of 1,600 nM for CA9, 7,970 nM for CA1, and >100,000 nM for CA2 in a phenol red-based stopped-flow CO₂ hydrase assay [1]. This represents a 5-fold selectivity for CA9 over CA1 and a >60-fold selectivity over CA2. For comparison, the parent compound N-hydroxybutanamide has not been reported to exhibit measurable carbonic anhydrase inhibition, suggesting that the N-(2,6-dimethylphenyl) substitution introduces a new targetable activity absent in the simpler hydroxamic acid scaffold. However, this analysis relies on cross-study comparison and the absence of direct head-to-head data limits the evidentiary strength.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | CA9: Ki = 1,600 nM; CA1: Ki = 7,970 nM; CA2: Ki > 100,000 nM |
| Comparator Or Baseline | N-hydroxybutanamide (butyrylhydroxamic acid): no reported CA inhibitory activity |
| Quantified Difference | Target compound gains CA9 inhibitory activity >5-fold over CA1 and >60-fold over CA2, while parent compound lacks detectable CA inhibition |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay; pre-incubation 15 min–24 h; measurement after 6 h |
Why This Matters
For procurement in carbonic anhydrase-focused research, the target compound provides a chemotype with measurable CA9/CA1 selectivity not achievable with the unsubstituted hydroxamic acid, enabling investigation of CA9-mediated pathways in tumor acidosis or other disease models.
- [1] BindingDB Entry BDBM50360796. (n.d.). Affinity data for human carbonic anhydrase isoforms CA1, CA2, CA9. University of California, San Diego. View Source
